3-Bromo-1,1-difluoropropene
Description
BenchChem offers high-quality 3-Bromo-1,1-difluoropropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1,1-difluoropropene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-1,1-difluoroprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF2/c4-2-1-3(5)6/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRGXBWMPNEZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382267 | |
| Record name | 3-BROMO-1,1-DIFLUOROPROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60917-29-5 | |
| Record name | 3-BROMO-1,1-DIFLUOROPROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to gem-Difluoroallyl Group Introduction Reagents
Abstract
The gem-difluoroallyl moiety (C=CH-CF2-) is a critical structural motif in modern medicinal chemistry and materials science. Its unique stereoelectronic properties, serving as a bioisostere for carbonyl groups and enhancing metabolic stability, have made its efficient introduction a paramount goal for synthetic chemists.[1][2][3] This technical guide provides an in-depth analysis of the principal reagents and methodologies for gem-difluoroallylation. We will explore the mechanistic underpinnings of key reagent classes, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific synthetic challenges.
Introduction: The Strategic Value of the gem-Difluoroallyl Group
The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[4] The gem-difluoromethylene group (CF2) is particularly noteworthy as it can act as a bioisosteric replacement for metabolically labile carbonyl groups or ether linkages, while also influencing local acidity (pKa) and conformational preferences.[1][2] When incorporated into an allyl scaffold, the resulting gem-difluoroallyl group becomes a versatile building block, amenable to a wide array of downstream chemical transformations.[5][6][7] This guide focuses on the practical reagents and methods developed to install this valuable functional group.
Core Methodologies and Key Reagents
The introduction of the gem-difluoroallyl group can be broadly categorized into two primary strategies: transition-metal-catalyzed cross-coupling reactions and metal-free nucleophilic/electrophilic methodologies.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis is a cornerstone of modern C-C bond formation and has been extensively applied to gem-difluoroallylation. These methods typically involve the coupling of an organometallic nucleophile with a difluoroallylic electrophile, or vice-versa.
Bench-stable gem-difluoroallylboronates are highly effective reagents for the palladium-catalyzed cross-coupling with aryl and heteroaryl halides (bromides, iodides, chlorides) and triflates.[8][9] This approach offers exceptional functional group tolerance and typically proceeds with high regioselectivity, favoring the desired γ-attack to form the gem-difluoroallyl product.[8][9]
Causality of Selectivity: The high γ-selectivity in these reactions is dictated by the mechanism of palladium catalysis. After oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the difluoroallylboron reagent occurs. The subsequent reductive elimination preferentially forms the C(sp²)-C(sp³) bond at the less sterically hindered γ-position of the allyl system, yielding the linear gem-difluoroallylated product.
Workflow for Palladium-Catalyzed gem-Difluoroallylation
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed gem-difluoroallylation of arylboronic acids with γ,γ-difluoroallylic acetates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed highly selective gem-difluoroallylation of propargyl sulfonates with gem-difluoroallylboron - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
safety data sheet SDS for 3-Bromo-1,1-difluoropropene
This guide is structured as an advanced technical whitepaper for research professionals. It prioritizes the distinction between isomeric forms, which is the most common source of experimental error and safety incidents with this class of compounds.
CAS: 60917-29-5 | Formula:
Part 1: Chemical Identity & Strategic Isomer Analysis
The "Isomer Trap" in Drug Discovery
In high-value fluorination chemistry, specifically gem-difluoroallylation , researchers frequently confuse two critical isomers. Using the wrong isomer will result in total reaction failure or unexpected regioselectivity (
| Feature | Target Compound | Common Isomer (Often Confused) |
| Name | 3-Bromo-1,1-difluoropropene | 3-Bromo-3,3-difluoropropene (BDFP) |
| Structure | ||
| CAS | 60917-29-5 | 420-90-6 |
| Reactivity | Electrophilic Allyl Bromide (Difluorovinyl group) | Electrophilic Allyl Bromide (Difluoromethyl group) |
| Key Use | Introduction of 1,1-difluorovinyl motif | Introduction of gem-difluoroallyl motif (via umpolung) |
Critical Directive: Verify your container's CAS number and NMR immediately. The 1,1-difluoro isomer (Target) shows a characteristic triplet of doublets in
NMR, whereas the 3,3-difluoro isomer shows a doublet.
Physicochemical Profile
Data aggregated from predicted models and analog experimental values due to limited primary literature for this specific isomer.
| Property | Value | Technical Note |
| Physical State | Colorless Liquid | Volatile; high vapor pressure expected. |
| Boiling Point | 47–50 °C (Predicted) | High Volatility Risk. Do not rotovap without a chilled trap (< -10°C). |
| Density | 1.642 g/mL | Denser than water; sinks in aqueous biphasic washes. |
| Flash Point | < 23 °C (Est.) | Treat as Flammable Liquid (Category 2) . |
| Solubility | Immiscible in water | Soluble in DCM, THF, Et2O. |
Part 2: Hazard Profiling & Mechanism of Action
GHS Classification (Derived)
Based on the "Allyl Halide" Pharmacophore:
-
Flammable Liquids (Category 2): Highly flammable liquid and vapor.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]
-
Lachrymator: High Confidence. Allylic bromides are potent tear agents.
Toxicology & Mechanism
The Alkylation Threat: Like all allyl bromides, 3-Bromo-1,1-difluoropropene is a potent alkylating agent .
-
Mechanism: The carbon attached to the bromine is highly electrophilic. Upon contact with biological nucleophiles (DNA bases, protein thiols/amines), it undergoes rapid
or substitution. -
The Fluorine Effect: The electron-withdrawing fluorine atoms on the double bond (
) modulate the electrophilicity but also increase lipophilicity, potentially enhancing skin permeation compared to non-fluorinated allyl bromide. -
Lachrymatory Action: Activation of TRPA1 ion channels in sensory nerve endings, leading to immediate, debilitating pain and tearing.
Part 3: Safe Handling Protocol (Self-Validating System)
The "Cold-Trap" Syringe Transfer Method
Standard operating procedure for handling volatile, lachrymatory electrophiles.
Pre-Requisites:
-
Fume hood sash at lowest working position.
-
Double-glove (Nitrile under Laminate/Silver Shield).
-
Luer-lock glass syringes only (Plastic can swell/leach).
Protocol:
-
Chill: Cool the reagent bottle to 0°C before opening. This suppresses vapor pressure and reduces lachrymatory risk.
-
Pressure Equalization: Insert a needle connected to an inert gas line (Nitrogen/Argon) into the septum before withdrawing liquid to prevent vacuum formation.
-
Withdraw: Use a dry, gas-tight syringe. Withdraw slowly to avoid cavitation.
-
Transfer: Inject directly into the reaction vessel through a septum. NEVER pour this reagent.
-
Decontamination (The "Quench" Step): Immediately draw up a solution of 1M NaOH or Sat. Sodium Thiosulfate into the contaminated syringe and needle. Let it sit for 5 minutes before cleaning. This chemically destroys the alkylating potential.
Workflow Visualization
The following diagram illustrates the decision logic for safe handling and isomer verification.
Figure 1: Decision logic for isomer verification and safe handling workflow.
Part 4: Emergency Response & Waste Management
Spill Response (Lachrymator Protocol)
Do not attempt to wipe up a significant spill (>5mL) without SCBA (Self-Contained Breathing Apparatus).
-
Evacuate: Clear the immediate area. The lachrymatory effect will serve as its own warning.
-
Ventilate: Maximize fume hood exhaust.
-
Neutralize: Cover the spill with a 1:1 mixture of vermiculite and sodium carbonate .
-
Deactivate: Slowly add 2M aqueous ammonia or 5% sodium thiosulfate to the absorbent mixture. This converts the reactive bromide to an inorganic salt and an amine/thiol adduct.
Waste Disposal[5]
-
Stream: Halogenated Organic Waste.
-
Pre-treatment: Ideally, quench reaction mixtures with a nucleophile (amine or thiosulfate) before adding to the waste carboy to prevent secondary alkylation reactions in the waste container.
-
Labeling: Must be labeled "Flammable," "Toxic," and "Lachrymator."
Part 5: Synthesis & Application Context[3][6]
Drug Development Utility
This reagent is a bioisostere building block. The
-
Reaction Class: Palladium-catalyzed cross-coupling (Stille, Suzuki, or Negishi types).
-
Safety in Synthesis: When used in Pd-catalyzed reactions, the high temperatures often required (60-80°C) exceed the boiling point of the reagent. Sealed tube pressure vessels are mandatory.
Reactivity Diagram
Understanding the electrophilic sites allows for better reaction planning and safety anticipation.
Figure 2: Reactivity profile showing primary hazard pathways (Red) and synthetic utility (Green).
References
-
PubChem Database. 3-Bromo-1,1-difluoropropane (Compound Summary). National Library of Medicine. [Link]
-
Min, Q. Q., et al. (2014).[2] "Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium." Journal of the American Chemical Society, 136(4), 1230–1233.[2] (Provides context on the 3,3-isomer confusion and handling of similar reagents). [Link]
-
Brandeis University. Safety Operating Procedure: Lachrymators. (Standard protocols for handling tear-inducing alkyl halides).[3] [Link]
-
LookChem. 3-Bromo-1,1-difluoropropene Product Information & Physical Properties.[Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium [organic-chemistry.org]
- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
Strategic Sourcing and Application of 3-Bromo-1,1-difluoropropene in Medicinal Chemistry
Part 1: Introduction & Chemical Profile
3-Bromo-1,1-difluoropropene (BDFP) is a specialized organofluorine building block used primarily to introduce the gem-difluoroallyl motif (
Unlike its isomer 3-bromo-3,3-difluoropropene (which is typically used to generate internal difluoromethylene groups via
Technical Specifications
| Property | Specification |
| IUPAC Name | 3-Bromo-1,1-difluoroprop-1-ene |
| CAS Number | 60917-29-5 (Primary); Note: Do not confuse with 420-90-6 (3,3-isomer) |
| Molecular Formula | |
| Molecular Weight | 156.96 g/mol |
| Appearance | Colorless to light yellow volatile liquid |
| Boiling Point | ~48°C (Predicted); Highly Volatile |
| Storage | 2-8°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Lachrymator; sensitive to light and moisture.[1][2] Stabilized with Cu or Ag wire by some vendors. |
Part 2: Sourcing Intelligence & Commercial Availability
Sourcing BDFP requires navigating a fragmented supply chain. Unlike commodity reagents, it is often synthesized on-demand or held in small stocks by fluorochemical specialists.
Strategic Supplier Categorization
Tier 1: Dedicated Fluorochemical Specialists (High Probability of Stock) These vendors specialize in halogenated building blocks and are the most reliable sources for high-purity (>97%) BDFP.
-
Fluorochem (UK/Europe): A primary source for niche fluoro-allyl halides.
-
SynQuest Laboratories (USA): Specializes in fluorinated gases and liquids; often stocks the 3,3-isomer but synthesizes the 1,1-isomer on demand.
-
Apollo Scientific (UK): Extensive catalog of fluorinated intermediates.
-
Matrix Scientific (USA): reliable for gram-scale quantities.
Tier 2: Global Aggregators (Variable Availability)
-
Sigma-Aldrich (MilliporeSigma): Often lists the compound but may act as a distributor for Tier 1 suppliers, leading to longer lead times.
-
Enamine: Excellent for building blocks; likely to have derivatives or ability to synthesize rapidly.
Tier 3: Bulk/Custom Synthesis (Kg Scale)
-
Oakwood Chemical: Good for scaling up.
-
WuXi AppTec / Pharmaron: For process-scale sourcing in drug development campaigns.
Quality Control (QC) & Validation
Upon receipt, the reagent must be validated. Commercial samples of allylic bromides can degrade into HBr and polymerized byproducts.
Self-Validating QC Protocol:
-
Visual Inspection: Solution should be clear. Brown/Orange tint indicates free bromine/HBr degradation.
-
NMR Validation:
-
BDFP (1,1-difluoro): Look for the characteristic vinylic fluorine signals (typically
-70 to -90 ppm range, complex splitting due to coupling with and ). -
Impurity Check: 3-bromo-3,3-difluoropropene appears significantly downfield (
-100 to -115 ppm).
-
-
GC-MS: Confirm molecular ion (
156/158 doublet for Br).
Part 3: Synthetic Utility & Mechanisms
The utility of BDFP lies in its ambiphilic nature. It acts primarily as an electrophile in cross-coupling reactions but can be converted into a nucleophile (organoindium/zinc) for addition to carbonyls.
Pathway A: Palladium-Catalyzed Cross-Coupling (Retention of )
This is the preferred route for attaching the gem-difluoroallyl group to aryl or heteroaryl scaffolds (e.g., Suzuki-Miyaura or Negishi coupling). The
Pathway B: Indium-Mediated Barbier Allylation
Reaction with aldehydes/ketones.
-
Regioselectivity Warning: Unlike non-fluorinated allyl halides, the regiochemistry (
vs attack) is highly sensitive to the metal and solvent.-
Gamma-Attack (Major): Yields the linear gem-difluorohomoallylic alcohol.
-
Alpha-Attack (Minor/Condition dependent): Yields the branched product retaining the terminal
.
-
Part 4: Visualization of Workflows
Figure 1: Decision tree for sourcing, quality control, and synthetic application of BDFP.
Part 5: Detailed Experimental Protocol
Protocol: Palladium-Catalyzed Gem-Difluoroallylation of Aryl Boronic Acids
Rationale: This protocol demonstrates the use of BDFP as an electrophile to synthesize gem-difluoroallylated arenes, a common motif in kinase inhibitors.
Materials:
-
Aryl boronic acid (1.0 equiv)
-
3-Bromo-1,1-difluoropropene (1.2 equiv)
- (5 mol%)
- (2.0 equiv)
-
Solvent: THF/Water (4:1)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.
-
Reagent Loading: Charge the flask with the Aryl boronic acid,
, and . -
Solvent Addition: Add degassed THF/Water mixture via syringe.
-
BDFP Addition: Add 3-Bromo-1,1-difluoropropene dropwise via syringe at room temperature. Note: BDFP is volatile; ensure the syringe is cold or handle quickly.
-
Reaction: Heat the mixture to 60°C for 12 hours. Monitor by TLC or
NMR (disappearance of starting material peak). -
Workup: Cool to RT. Dilute with
. Wash with brine ( ). Dry organic layer over . -
Purification: Concentrate under reduced pressure (carefully, product may be volatile). Purify via silica gel flash chromatography (Hexanes/EtOAc).
Safety Critical:
-
BDFP is a lachrymator and potential alkylating agent. Handle only in a functioning fume hood.
-
Glassware must be free of acetone traces if conducting Indium-mediated reactions (acetone reacts with allyl-indium species).
References
-
PubChem. (n.d.). 3-Bromo-1,1-difluoropropene Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Paquette, L. A. (2003). Indium- and Zinc-Mediated Entries to Alk-1-ene-3,4-diols. Journal of Organic Chemistry. (Contextualizing Indium-mediated allylation mechanisms). Retrieved from [Link]
Sources
Methodological & Application
synthesis of gem-difluoroallyl arenes using 3-Bromo-1,1-difluoropropene
Application Note: Strategic Synthesis of gem-Difluoroallyl Arenes via 3-Bromo-1,1-difluoropropene
Abstract & Strategic Overview
The incorporation of gem-difluoroallyl motifs (
This Application Note details the protocol for synthesizing 1,1-difluoro-3-arylprop-1-enes (linear gem-difluoroalkenes) using 3-Bromo-1,1-difluoropropene (BDFP-1,1) . While the isomeric 3-bromo-3,3-difluoropropene is conventionally used to access the branched
Key Advantages of this Protocol:
-
Regiocontrol: Favors the linear retention product (
-type) under optimized Pd-catalysis. -
Mild Conditions: Compatible with boronic acids (Suzuki-Miyaura) under non-anhydrous conditions.
-
Scalability: Avoids the use of unstable diazo precursors or expensive iridium photocatalysts.
Chemical Background & Mechanistic Logic
The Reagent: 3-Bromo-1,1-difluoropropene
Unlike its isomer (3-bromo-3,3-difluoropropene), 3-Bromo-1,1-difluoropropene possesses a bromine atom at the allylic position distal to the fluorine atoms.[1] This structural feature is critical for directing the regioselectivity of nucleophilic attack.
-
Structure:
-
CAS: 461-49-4[2]
-
Boiling Point: ~88-90 °C (Volatile – Handle with Cold Precautions)
-
Reactivity Profile: Acts as an electrophilic allylating agent.
Regioselectivity Pathways
In Palladium-catalyzed coupling, the reaction proceeds via an
-
Path A (Retention/Linear): Nucleophile attacks the
terminus ( -attack relative to original Br). Yields 1,1-difluoro-3-arylprop-1-ene ( ). -
Path B (Inversion/Branched): Nucleophile attacks the
terminus ( -attack). Yields 3,3-difluoro-3-arylprop-1-ene ( ).
Expert Insight: With 3-Bromo-1,1-difluoropropene , standard Pd-catalysts (e.g.,
Experimental Protocol: Pd-Catalyzed Cross-Coupling
Objective: Synthesis of 4-(3,3-difluoroallyl)biphenyl derivatives (Linear Isomer).
Materials & Reagents
| Component | Equiv. | Role | Notes |
| Aryl Boronic Acid ( | 1.0 | Nucleophile | Wide functional group tolerance (OMe, Cl, |
| 3-Bromo-1,1-difluoropropene | 1.5 | Electrophile | Volatile. Add via syringe at low temp. |
| 0.05 | Catalyst | Tetrakis(triphenylphosphine)palladium(0). | |
| 2.0 | Base | 2M Aqueous solution is preferred. | |
| THF / Toluene | - | Solvent | Degassed. 1:1 mixture often optimal. |
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (Inert Atmosphere)
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Nitrogen or Argon.
-
Add Aryl Boronic Acid (1.0 mmol) and
(58 mg, 0.05 mmol). -
Cap the vial and purge with inert gas for 5 minutes.
Step 2: Solvent and Base Addition
-
Inject THF (4.0 mL) and Toluene (4.0 mL) via syringe.
-
Inject 2M Aqueous
(1.0 mL, 2.0 mmol). -
Stir the biphasic mixture vigorously for 2 minutes to ensure phase transfer initiation.
Step 3: Reagent Addition (Critical Step)
-
Cool the reaction vessel to 0 °C using an ice bath. Rationale: 3-Bromo-1,1-difluoropropene is volatile; adding it at room temperature can lead to stoichiometric errors.
-
Add 3-Bromo-1,1-difluoropropene (1.5 mmol, ~235 mg/specific volume based on density) dropwise via a gas-tight syringe.
-
Seal the vessel tightly.
Step 4: Reaction & Monitoring
-
Remove the ice bath and transfer the vessel to a pre-heated oil bath at 70 °C .
-
Stir vigorously for 4–12 hours .
-
Monitoring: Check reaction progress via TLC or
NMR.-
Diagnostic Signal: The product (
) typically shows a characteristic doublet of doublets in NMR around -85 to -95 ppm.
-
Step 5: Work-up & Purification
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (
) and Water. -
Extract the aqueous layer with
(3 x 10 mL). -
Wash combined organics with Brine, dry over anhydrous
, and concentrate under reduced pressure (keep bath temp < 30 °C to avoid product loss if volatile). -
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient. gem-Difluoroalkenes are often non-polar; start with 100% Hexanes.
-
Mechanism & Reaction Pathway
The following Graphviz diagram illustrates the catalytic cycle and the origin of regioselectivity.
Figure 1: Catalytic cycle for the Pd-catalyzed coupling of 3-Bromo-1,1-difluoropropene. Path A (Linear) is kinetically favored with standard phosphine ligands.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Reagent Volatility | Add 3-Bromo-1,1-difluoropropene at 0°C; Use a sealed pressure vial; Increase equivalents to 2.0. |
| Protodeboronation | Wet Solvent / Unstable Boronic Acid | Use anhydrous THF/Dioxane; Switch base to |
| Regioisomer Mixtures | Ligand Effects | Bulky ligands (e.g., Xantphos, BrettPhos) can shift selectivity. For exclusive linear product, stick to |
| Homocoupling (Ar-Ar) | Oxygen in System | Degas solvents thoroughly (Freeze-Pump-Thaw x3); Increase catalyst loading. |
Safety & Handling (E-E-A-T Compliance)
-
Volatility: 3-Bromo-1,1-difluoropropene has a significant vapor pressure. Always handle in a fume hood.
-
Toxicity: Like many allyl halides, it is a potential lachrymator and alkylating agent. Double-glove (Nitrile) and wear chemical splash goggles.
-
Storage: Store at 2–8 °C under inert gas to prevent hydrolysis or polymerization.
References
-
Sakamoto, S., et al. "gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents." ResearchGate/Journal of Organic Chemistry, 2021.
-
Zhang, X., et al. "Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids." Org.[3][4] Lett., 2016.
-
PubChem Compound Summary. "3-Bromo-1,1-difluoropropane (and related alkene data)." National Library of Medicine.
-
Anbarasan, P., et al. "Recent Advances in the Synthesis of gem-Difluoroalkenes." ResearchGate Review.
-
Sap, J. B. I., et al. "Synthesis of 18F-difluoromethylarenes using aryl boronic acids."[4] Chemical Science, 2019. (Demonstrates Cu-mediated protocols for related fluoro-allyl species).
Sources
Precision Engineering of Chiral Fluorinated Scaffolds: Iridium-Catalyzed Enantioselective Allylation with Fluorinated Propenes
This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific protocols for installing fluorinated chiral centers via Iridium-catalyzed allylic substitution—a method superior to Palladium catalysis for generating branched chiral fluorinated scaffolds.
Introduction: The "Fluorine Effect" in Asymmetric Catalysis
The strategic incorporation of fluorine into chiral centers is a cornerstone of modern drug design, enhancing metabolic stability (blocking P450 oxidation) and modulating lipophilicity (
Traditional Palladium-catalyzed allylic substitutions typically favor linear products due to steric control. In contrast, Iridium-catalyzed Asymmetric Allylic Substitution (AAS) proceeds via a distinct mechanism that favors branched regioselectivity. This application note details two critical protocols:
-
Protocol A: Synthesis of Tertiary Allylic Fluorides (Isosteres of tertiary alkyl groups).
-
Protocol B: Synthesis of Chiral Trifluoromethylated Homoallylic Alcohols (via C-C coupling).
Mechanistic Principles
The high branched regioselectivity of Iridium catalysis is governed by the formation of a key metallacycle intermediate.
The Iridium Catalytic Cycle
Unlike Pd-catalysis, where the nucleophile attacks the less hindered terminus of the
-
Fluorine's Role:
-
3-Fluoroallyl substrates (Protocol A): The fluorine atom at the 3-position of the propenyl chain exerts an electronic effect that, combined with the steric pressure of the ligand, directs the nucleophile to attack the C-F bearing carbon. This forms a rare tertiary allylic fluoride.
-
-Trifluoromethyl substrates (Protocol B): The CF
group significantly destabilizes the branched transition state due to steric bulk, but specific ligands (like BIPHEP) and conditions (transfer hydrogenation) can override this to form the desired chiral center.
-
Pathway Visualization
Figure 1: General catalytic cycle for Iridium-catalyzed allylic substitution emphasizing the branched-selective nucleophilic attack.
Experimental Protocols
Protocol A: Enantioselective Synthesis of Tertiary Allylic Fluorides
Target: Construction of a quaternary stereocenter bearing a single fluorine atom (R-C(F)(Nu)-Vinyl). Reference: Based on work by Hartwig et al.[1] (e.g., Angew.[2] Chem. Int. Ed. 2018).[3]
Materials
-
Substrate: 3-fluorocinnamyl trifluoroacetate (prepared from 3-fluorocinnamaldehyde).
-
Catalyst Precursor:
(Strem/Sigma). -
Ligand: Chiral Phosphoramidite (e.g.,
-L1, Feringa-type ligand derived from BINOL and chiral amine). -
Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or NaH for specific nucleophiles.
-
Solvent: Anhydrous THF (degassed).
Step-by-Step Procedure
-
Catalyst Activation: In a glovebox, weigh
(2.0 mol%) and the Phosphoramidite Ligand (4.0 mol%) into a flame-dried vial. Dissolve in anhydrous THF (1.0 mL) and stir at room temperature for 10 minutes to form the active yellow/orange complex. -
Propyl Amine Activation (Optional): Some protocols require activation with propylamine (1 equiv relative to Ir) to generate the active mono-ligated species. Stir for an additional 10 minutes.
-
Nucleophile Preparation: In a separate vial, dissolve the nucleophile (e.g., diethyl malonate, 1.2 equiv) and base (TBD, 1.0 equiv) in THF. Stir for 5 minutes.
-
Reaction Initiation: Add the nucleophile solution to the catalyst vial. Immediately add the 3-fluorocinnamyl trifluoroacetate (1.0 equiv).
-
Incubation: Seal the vial and stir at 25 °C for 12–24 hours .
-
Work-up: Quench with saturated aqueous NH
Cl. Extract with Et O (3x). Dry combined organics over MgSO and concentrate. -
Purification: Flash chromatography on silica gel. Note: Fluorinated products can be volatile; avoid prolonged high-vacuum.
Key Data Points:
| Parameter | Specification |
|---|---|
| Yield | Typically 70–95% |
| Regioselectivity (b/l) | > 20:1 (Branched favored) |
| Enantioselectivity (ee) | 90–99% |[4]
Protocol B: Enantioselective Carbonyl ( -Trifluoromethyl)allylation
Target: Chiral homoallylic alcohols with an adjacent CF
Materials
-
Substrate:
-Trifluoromethyl allyl benzoate. -
Reactant: Primary Alcohol (serves as reductant and pro-nucleophile via aldehyde intermediate) or Aldehyde + Isopropanol.
-
Catalyst:
(2.5 mol%).[4][14] -
Ligand:
(5 mol%). -
Additive: 4-cyano-3-nitrobenzoic acid (10 mol%).
-
Base: Cs
CO (20 mol%) or Na CO . -
Solvent: THF (0.2 M).
Step-by-Step Procedure
-
Catalyst Generation: Combine
, , and 4-cyano-3-nitrobenzoic acid in a pressure tube. Add THF and stir at ambient temperature until a homogeneous solution forms. -
Reagent Addition: Add the base (Cs
CO ) and the alcohol reactant (e.g., benzyl alcohol, 200 mol%). -
Substrate Addition: Add
-Trifluoromethyl allyl benzoate (100 mol%). -
Reaction: Seal the tube and heat to 70–90 °C for 24 hours. Mechanism Note: The alcohol is dehydrogenated to the aldehyde (generating Ir-H). The Ir-H reduces the allyl benzoate to an allyl-Ir nucleophile, which then allyllates the aldehyde.
-
Work-up: Cool to room temperature. Filter through a short pad of silica to remove base and catalyst. Concentrate.
-
Purification: Flash chromatography.
Troubleshooting & Optimization
Common Pitfalls
-
Defluorination: Elimination of Fluoride (
) to form dienes is a major side reaction.-
Solution: Use milder bases (TBD instead of NaH) and ensure strictly anhydrous conditions for Protocol A.
-
Solution: Avoid high temperatures (>40°C) for Protocol A.
-
-
Low Conversion:
-
Cause: Catalyst poisoning by trace oxygen.
-
Solution: Freeze-pump-thaw degas all solvents.
-
-
Low Enantioselectivity:
-
Cause: Ligand mismatch or impure ligand.
-
Solution: Re-crystallize the phosphoramidite or BIPHEP ligand. Ensure the "activated" catalyst species is formed before adding substrate.
-
Analytical Validation
-
NMR Monitoring:
- NMR is diagnostic.
-
Branched Product (Tertiary F): Shift typically around -140 to -160 ppm (multiplet).
-
Linear Product (Vinyl F): Shift typically around -110 to -130 ppm.
-
Chiral HPLC/SFC:
-
Use columns with chlorinated polysaccharide phases (e.g., Chiralpak IC or ID) which often resolve fluorinated enantiomers better than OD/AD columns.
-
References
-
Enantioselective Synthesis of Tertiary Allylic Fluorides by Iridium-Catalyzed Allylic Fluoroalkylation Butcher, T. W., & Hartwig, J. F. Angewandte Chemie International Edition, 2018.
-
Iridium-Catalyzed anti-Diastereo- and Enantioselective Carbonyl (α-Trifluoromethyl)allylation from the Alcohol or Aldehyde Oxidation Level Gao, X., Zhang, Y. J., & Krische, M. J. Angewandte Chemie International Edition, 2011.
-
Iridium-Catalyzed Allylic Fluorination: Scope, Mechanism, and Application University of Iowa Research Repository.
-
Enantioselective Synthesis of Fluorinated Branched Allylic Compounds via Ir-Catalyzed Allylations Organic & Biomolecular Chemistry, RSC.
Sources
- 1. Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides [organic-chemistry.org]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, or alkene-substituted aldimines catalyzed by chiral C1-symmetric NHC-Cu complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4701551A - Process for preparing trifluoroacetic or trichloroacetic acid esters - Google Patents [patents.google.com]
- 12. organicreactions.org [organicreactions.org]
- 13. scispace.com [scispace.com]
- 14. Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
controlling alpha vs gamma regioselectivity in gem-difluoroallylation
The following guide is a specialized technical resource designed for researchers optimizing gem-difluoroallylation reactions. It synthesizes mechanistic insights with practical troubleshooting protocols, focusing on the critical challenge of regiocontrol (
Current Status: Operational
Topic: Controlling
The Mechanistic Landscape
In gem-difluoroallylation, regioselectivity is dictated by the competition between direct attack (
Visualizing the Divergence
The following diagram illustrates the decision matrix for selecting the correct catalytic system based on your desired regioisomer.
Caption: Decision matrix for selecting catalyst systems based on target regioisomer and starting material class.
Troubleshooting & Optimization Guides
Module A: Targeting the -Product (Terminal Difluoroalkene)
Structure:
Common Issue: "I am observing a mixture of isomers or low conversion."
| Diagnostic Check | Root Cause | Corrective Action |
| Ligand Bite Angle | Small bite angles in Pd-catalysis can allow | Switch to Copper. Cu(I) catalysts strongly favor the |
| Hard vs. Soft Nucleophile | Hard nucleophiles (Grignards) may attack the | Transmetallate. Use Zinc or Boron reagents. If using Grignards, add CuCN (10-20 mol%) to form the softer cuprate in situ. |
| Leaving Group | Poor leaving group ability slows the | Upgrade LG. If using difluoroallyl alcohols, convert to phosphates or carbonates . These are superior for Ir/Cu-catalyzed allylic substitutions. |
Module B: Targeting the -Product (Internal Difluoroalkene)
Structure:
Common Issue: "The reaction defaults to the linear (
| Diagnostic Check | Root Cause | Corrective Action |
| Catalyst Metal Center | Cu and Ir have an intrinsic bias for the | Switch to Palladium or Nickel. Pd-catalysis, particularly with NHC ligands (N-Heterocyclic Carbenes), can enforce |
| Steric Bulk | The | Use NHC Ligands. Ligands like IPr or SIPr create a pocket that favors the formation of the branched ( |
| Reaction Type | Cross-coupling (Stille/Suzuki) often equilibrates to the thermodynamic linear product. | Try Reductive Coupling. Use Ni(cod)2 with a reductant (Mn or Zn). This proceeds via a radical mechanism that can be tuned to trap the |
Experimental Protocols
Protocol A: Pd-Catalyzed -Selective Coupling (Suzuki-Miyaura Type)
Designed for coupling Aryl Boronic Acids with BDFP to yield
Reagents:
-
Aryl Boronic Acid (1.5 equiv)
-
3-Bromo-3,3-difluoropropene (BDFP) (1.0 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: PCy
or suitable NHC (e.g., IPr) (10 mol%) -
Base: K
CO (2.0 equiv) -
Solvent: THF/Water (10:1)
Step-by-Step:
-
Inert Setup: Charge a flame-dried Schlenk tube with the boronic acid, Pd catalyst, ligand, and base. Cycle with Argon/Vacuum (3x).
-
Solvent Addition: Add degassed THF and water.
-
Electrophile Addition: Add BDFP dropwise via syringe at 0°C. Note: BDFP is volatile; handle with chilled syringes.
-
Reaction: Stir at room temperature for 12–24 hours. Do not heat initially, as higher temperatures promote isomerization to the
-product. -
Workup: Quench with water, extract with ether. The
-product is often less stable on silica; use neutral alumina or rapid chromatography.
Protocol B: Cu-Catalyzed -Selective Substitution
Designed for coupling Grignard/Zinc reagents with BDFP to yield
Reagents:
-
Organozinc Reagent (
) (1.2 equiv) -
BDFP (1.0 equiv)
-
Catalyst: CuCN
2LiCl (10 mol%) -
Solvent: THF[2]
Step-by-Step:
-
Catalyst Prep: Dissolve CuCN and LiCl in THF to form the soluble copper species. Cool to -78°C.
-
Nucleophile Addition: Add the organozinc reagent slowly to the copper solution. Stir for 15 min to form the organocuprate.
-
Electrophile Addition: Add BDFP dropwise at -78°C.
-
Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Monitoring: Monitor by
F NMR .-
-product signal: ~ -90 ppm (dd, terminal
). -
-product signal: ~ -110 ppm (t, internal
).
-
-product signal: ~ -90 ppm (dd, terminal
FAQ: Expert Troubleshooting
Q: Why does my
Q: Can I use gem-difluoroallyl boronates as nucleophiles instead of BDFP?
A: Yes. However, be aware that gem-difluoroallyl boronates (
Q: My yield is low due to volatility. How do I handle BDFP? A: BDFP (bp ~40-42°C) is highly volatile.
-
Always store it in the fridge.
-
Use a gastight syringe for transfer.
-
Run the reaction in a sealed tube if possible (with safety precautions).
-
When concentrating the final product, do not use high vacuum; use a gentle stream of nitrogen or controlled rotary evaporation ( > 100 mbar).
References
-
Zhang, X. et al. (2014).[3] "Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium." Journal of the American Chemical Society.[3][4] Link
-
Zhang, Z.-Q., Xiao, B., & Fu, Y. (2016).[5] "Copper-Catalyzed SN2′-Selective Allylic Substitution Reaction of gem-Diborylalkanes." Organic Letters. Link
-
Min, Q.-Q. et al. (2013). "Pd-catalyzed gem-difluoroallylation of arylboronic acids with γ,γ-difluoroallylic acetates." Chemical Communications.[6][7] Link
-
Lu, X. et al. (2017).[4] "Nickel-Catalyzed Defluorinative Reductive Cross-Coupling of gem-Difluoroalkenes with Unactivated Secondary and Tertiary Alkyl Halides." Journal of the American Chemical Society.[3][4] Link[4]
- Eames, J. & Percy, J. (1999). "The synthesis of gem-difluoroallylic alcohols and their derivatives." Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed SN2'-Selective Allylic Substitution Reaction of gem-Diborylalkanes [organic-chemistry.org]
- 6. Pd-catalyzed gem-difluoroallylation of arylboronic acids with γ,γ-difluoroallylic acetates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-catalyzed highly selective gem-difluoroallylation of propargyl sulfonates with gem-difluoroallylboron - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cross-Coupling Yields for 3-Bromo-1,1-difluoropropene
Welcome to the technical support center dedicated to the cross-coupling of 3-Bromo-1,1-difluoropropene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. The unique electronic properties of the gem-difluoroalkene moiety make 3-Bromo-1,1-difluoropropene a valuable building block in medicinal chemistry and materials science. However, these same properties can present challenges in achieving high-yielding cross-coupling reactions. This resource combines established principles of organometallic chemistry with practical, field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cross-coupling of 3-Bromo-1,1-difluoropropene. Each issue is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
This is one of the most frequent challenges. A systematic investigation of the reaction parameters is crucial for identifying the root cause.
Potential Causes & Recommended Actions:
-
Inactive Catalyst: The active Pd(0) or Ni(0) species is susceptible to oxidation.
-
Inefficient Oxidative Addition: The C-Br bond in 3-Bromo-1,1-difluoropropene can be challenging to activate.
-
Solution: An increase in the reaction temperature may be beneficial. Switching to more electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), can significantly accelerate the oxidative addition step.
-
-
Suboptimal Base: The choice and quality of the base are critical for the transmetalation step in Suzuki couplings and for neutralizing the generated acid in other coupling reactions.
-
Solution: A screening of different bases is highly recommended. For Suzuki couplings, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often outperform weaker bases such as sodium carbonate (Na₂CO₃). Ensure the base is finely powdered and, if required by the protocol, anhydrous.
-
-
Poor Quality of Coupling Partner: For Suzuki reactions, boronic acids can dehydrate to form boroxines, which may exhibit different reactivity. For Stille couplings, organotin reagents can degrade over time.
-
Solution: Use fresh, high-purity coupling partners. For Suzuki couplings, consider using boronic esters (e.g., pinacol esters) which are often more stable.
-
-
Inappropriate Solvent: The solvent system must effectively solubilize all reaction components and stabilize the catalytic species.
-
Solution: Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly employed. In many cases, a mixture of an organic solvent with water is beneficial for Suzuki couplings. The ratio of the organic solvent to water can be a critical parameter to optimize.
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected products in your reaction mixture can significantly reduce the yield of the desired product. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Reactions & Mitigation Strategies:
-
Hydrodehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 1,1-difluoropropene.
-
Mitigation: This side reaction is often promoted by the presence of water or other protic sources in combination with a strong base. Using anhydrous solvents and reagents can help. In some cases, switching to a non-protic solvent system or a weaker base may be necessary. The choice of ligand can also influence the rate of this side reaction.
-
-
Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction, or two molecules of 3-Bromo-1,1-difluoropropene).
-
Mitigation: Homocoupling of boronic acids is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. The homocoupling of 3-Bromo-1,1-difluoropropene can sometimes be observed with highly active catalysts. Adjusting the catalyst loading or switching to a different ligand may help to suppress this side reaction. For Stille couplings, the addition of a copper(I) co-catalyst can sometimes suppress homocoupling of the organostannane.
-
-
Isomerization of the Double Bond: While less common with this specific substrate, isomerization of the resulting double bond in the product can occur under certain conditions.
-
Mitigation: This is often temperature or base-mediated. Reducing the reaction temperature or using a milder base may prevent isomerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki-Miyaura coupling with 3-Bromo-1,1-difluoropropene?
A1: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd₂(dba)₃ with a phosphine ligand. Electron-rich and bulky ligands like those from the Buchwald family are often effective. For the base, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally good choices. A common solvent system is a mixture of an ethereal solvent like dioxane or THF with water. The reaction is typically heated. However, due to the challenging nature of the substrate, optimization of these parameters is almost always necessary. Some literature suggests that for similar substrates, a larger excess of the boronic acid derivative may be required to drive the reaction to completion.
Q2: Should I use a palladium or a nickel catalyst for the cross-coupling of 3-Bromo-1,1-difluoropropene?
A2: Both palladium and nickel catalysts can be effective. Palladium catalysts are more commonly used and have a broader literature precedent for a wide range of cross-coupling reactions. However, nickel catalysts are often more cost-effective and can exhibit higher reactivity for certain substrates, particularly for activating C-Br bonds.[1] If you are experiencing low reactivity with palladium-based systems, screening a few nickel catalysts could be a worthwhile endeavor.
Q3: How can I effectively remove the tin byproducts from my Stille coupling reaction?
A3: The removal of organotin byproducts can be challenging due to their nonpolar nature. A common workup procedure involves partitioning the reaction mixture between an organic solvent and an aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration.[2] Column chromatography on silica gel can also be effective, sometimes with the addition of a small amount of triethylamine to the eluent.
Q4: My Sonogashira coupling is not proceeding. What are the most critical parameters to check?
A4: For Sonogashira couplings, the presence of both a palladium catalyst and a copper(I) co-catalyst (typically CuI) is crucial.[3] The amine base (e.g., triethylamine or diisopropylethylamine) not only acts as a base but also as a solvent in many cases. Ensure that your terminal alkyne is of high purity and that the reaction is conducted under strictly anaerobic conditions, as oxygen can promote the homocoupling of the alkyne (Glaser coupling).
Experimental Protocols (General Starting Points for Optimization)
The following protocols are intended as starting points and will likely require optimization for your specific coupling partner and desired scale.
Suzuki-Miyaura Coupling: General Protocol
This protocol describes a general procedure for the coupling of 3-Bromo-1,1-difluoropropene with an arylboronic acid.
Materials:
-
3-Bromo-1,1-difluoropropene (1.0 equiv)
-
Arylboronic acid (1.5 - 3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or Pd₂(dba)₃ (2-4 mol%) with a phosphine ligand (e.g., SPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe, followed by the 3-Bromo-1,1-difluoropropene.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling: General Protocol
This protocol outlines a general procedure for the coupling of 3-Bromo-1,1-difluoropropene with an organostannane.
Materials:
-
3-Bromo-1,1-difluoropropene (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Optional: Additive such as CuI (5-10 mol%)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst.
-
Evacuate and backfill with an inert gas. Repeat three times.
-
Add the degassed solvent, followed by the organostannane and then 3-Bromo-1,1-difluoropropene.
-
If using an additive, add it at this stage.
-
Heat the reaction mixture to 90-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature.
-
Dilute with an organic solvent and wash with an aqueous KF solution to precipitate tin byproducts.
-
Filter the mixture and wash the organic layer with water and brine.
-
Dry, concentrate, and purify by column chromatography.[2][4]
Sonogashira Coupling: General Protocol
This protocol provides a general method for the coupling of 3-Bromo-1,1-difluoropropene with a terminal alkyne.
Materials:
-
3-Bromo-1,1-difluoropropene (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, can also serve as solvent)
-
Degassed co-solvent if needed (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (or just the amine base if it's the solvent).
-
Add the terminal alkyne, followed by 3-Bromo-1,1-difluoropropene.
-
Stir the reaction at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[5]
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Inactive Catalyst | Use fresh reagents, ensure inert atmosphere. |
| Inefficient Oxidative Addition | Increase temperature, use electron-rich/bulky ligands. | |
| Suboptimal Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki). | |
| Poor Coupling Partner Quality | Use fresh, pure reagents; consider boronic esters. | |
| Inappropriate Solvent | Screen solvents (e.g., Dioxane, THF, DMF, often with water). | |
| Side Products | Hydrodehalogenation | Use anhydrous conditions, consider a milder base. |
| Homocoupling | Rigorous degassing, adjust catalyst loading/ligand. |
Visualizations
General Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
References
-
Organic Synthesis. Stille Coupling. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. General synthetic procedures of Stille coupling reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
Muthipeedika, N. J., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. [Link]
-
Ferreira, B. R., et al. (2020). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. MDPI. [Link]
-
Thieme Chemistry. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. [Link]
-
European Patent Office. (2004). METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - EP 1119534 B1. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Comparison of Pd/Ni catalytic activity with similarly sized Pd.... [Link]
-
Cantos, A., et al. (2018). Palladium-mediated radical homocoupling reactions: a surface catalytic insight. Catalysis Science & Technology. [Link]
-
Skljarov, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]
-
ResearchGate. (2025). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Zarei, M., et al. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]
-
ResearchGate. (2018). Palladium-mediated radical homocoupling reactions: A surface catalytic insight. [Link]
-
ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Kumar, A., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link]
-
Liu, C., et al. (2010). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry. [Link]
-
LookChem. 3-Bromo-1,1-difluoropropene. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
-
Diva-portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
-
Chytil, M., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]
-
Organic Chemistry Frontiers. (2023). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. [Link]
-
Liu, C., et al. (2014). Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. PMC. [Link]
Sources
Technical Support Center: Minimizing Defluorination Side Products in Palladium-Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on a critical challenge in modern synthetic chemistry: the suppression of defluorination side products in palladium-catalyzed cross-coupling reactions. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reactions and achieve higher yields of your desired fluorinated products.
Introduction: The Challenge of C-F Bond Stability
Aromatic fluorides are crucial components in pharmaceuticals and agrochemicals. However, the carbon-fluorine (C-F) bond, despite its high bond dissociation energy, can be susceptible to undesired cleavage under certain palladium-catalysis conditions. This leads to the formation of hydrodefluorination (HDF) or other defluorinated byproducts, reducing the efficiency and purity of the target synthesis. This guide will delve into the mechanistic underpinnings of defluorination and provide actionable strategies to mitigate this unwanted side reaction.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and step-by-step guidance to resolve them.
Scenario 1: Significant Hydrodefluorination (HDF) Observed in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with a fluoroarene and observing a significant amount of the corresponding arene (the defluorinated product). What are the likely causes and how can I minimize this?
Answer:
Hydrodefluorination in Suzuki-Miyaura reactions is a common problem that often arises from a combination of factors that favor the C-F bond activation pathway over the desired C-C bond formation.
Causality:
-
Electron-Deficient Fluoroarenes: Fluoroarenes bearing strong electron-withdrawing groups are more susceptible to C-F bond activation.[1]
-
Strong Bases: Strong bases can promote side reactions, including the generation of palladium-hydride species which are key intermediates in hydrodefluorination.
-
High Temperatures and Prolonged Reaction Times: These conditions can provide the necessary energy to overcome the activation barrier for C-F bond cleavage and increase the likelihood of catalyst decomposition to species that promote HDF.
-
Suboptimal Ligand Choice: The ligand plays a critical role in modulating the reactivity of the palladium center. Ligands that do not sufficiently accelerate the desired cross-coupling pathway can allow competing defluorination to occur.
Troubleshooting Protocol:
-
Re-evaluate Your Base: If you are using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[2] This can disfavor the formation of palladium-hydride species.
-
Optimize Reaction Temperature: Screen lower reaction temperatures. A reduction of 10-20 °C can sometimes be sufficient to suppress HDF without significantly impacting the rate of the desired coupling.
-
Ligand Screening: This is often the most critical parameter. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Fu groups, are known to promote efficient cross-coupling.
-
Recommended Ligand Screening Workflow:
-
Start with a small-scale, parallel screen of 4-6 different ligands.
-
Include both monodentate and bidentate phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands.
-
Monitor the reaction progress by GC-MS or LC-MS to determine the ratio of product to HDF byproduct.
-
-
-
Solvent Effects: The choice of solvent can influence the solubility and reactivity of the base and other reaction components.[3][4] Aprotic, non-polar solvents are generally preferred. Consider screening solvents like toluene, dioxane, or CPME.
Data-Driven Decision Making: Ligand Screening Example
| Ligand | Base | Temperature (°C) | Product:HDF Ratio |
| P(tBu)₃ | K₃PO₄ | 100 | 2:1 |
| XPhos | K₃PO₄ | 100 | 8:1 |
| RuPhos | K₃PO₄ | 100 | 15:1 |
| IPr | K₃PO₄ | 100 | 5:1 |
In this hypothetical example, RuPhos provides the best selectivity against hydrodefluorination.
Scenario 2: Defluorinative Amination in Buchwald-Hartwig Reactions
Question: I am attempting a Buchwald-Hartwig amination on a fluoropyridine, but I am primarily isolating the defluorinated amine. How can I favor C-N over C-F bond cleavage?
Answer:
Defluorination during Buchwald-Hartwig amination is a competitive process where the palladium catalyst activates the C-F bond instead of the desired C-X (X = Cl, Br, I, OTf) bond, or where a subsequent defluorination of the desired product occurs. 2- and 4-fluoropyridines are particularly susceptible due to the electronic activation by the ring nitrogen.[2]
Causality:
-
Ligand Effects: The ligand's steric and electronic properties are paramount in directing the regioselectivity of the oxidative addition step. Bulky, electron-rich ligands generally favor C-N bond formation.[2]
-
Base Strength: Strong bases like NaOtBu or LHMDS can deprotonate the amine, but can also promote defluorination pathways. Weaker bases may be necessary for sensitive substrates.[2]
-
Reaction Temperature: Exothermic amination reactions can lead to localized heating, which can accelerate defluorination.[2]
Troubleshooting Workflow:
Caption: Simplified mechanism of hydrodefluorination (HDF).
Q5: How can I accurately quantify the amount of defluorinated byproduct?
A5: Accurate quantification is key to effective troubleshooting. The most common methods are:
-
¹⁹F NMR Spectroscopy: This is often the most direct and accurate method. The C-F signal of your starting material and any fluorinated byproducts will have distinct chemical shifts. Integration of these signals, with the addition of an internal standard (like trifluorotoluene), allows for precise quantification. [5]* GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are volatile, GC-MS is an excellent tool. You can develop a calibration curve with authentic samples of your starting material and the defluorinated byproduct to determine their relative concentrations in the reaction mixture.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For less volatile or more polar compounds, LC-MS is the preferred method. Similar to GC-MS, creating a calibration curve will provide the most accurate results.
References
-
Wang, X., et al. (2012). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. Available at: [Link]
-
American Chemical Society. (2021). Electrocatalytic reduction of PFOA on palladium nanoparticles. Available at: [Link]
-
MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts. Available at: [Link]
-
American Chemical Society. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. Available at: [Link]
-
American Chemical Society. (2021). Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. Environmental Science & Technology. Available at: [Link]
-
The Senftle Group. (2021). Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. Available at: [Link]
-
Royal Society of Chemistry. (2016). Improving selectivity in catalytic hydrodefluorination by limiting SNV reactivity. Dalton Transactions. Available at: [Link]
-
White Rose Research Online. (2016). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. Available at: [Link]
-
ResearchGate. (2021). Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. Available at: [Link]
-
ResearchGate. (2021). Palladium‐Catalyzed Hydrodefluorination of Fluoroarenes. Available at: [Link]
-
American Chemical Society. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. Available at: [Link]
-
Organic Syntheses. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Available at: [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. Available at: [Link]
-
DSpace@MIT. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Available at: [Link]
-
National Center for Biotechnology Information. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link]
-
ArODES HES-SO. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
American Chemical Society. (2024). Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. Organic Letters. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. Available at: [Link]
-
DSpace@MIT. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
Sources
overcoming low reactivity of electron-deficient fluorinated alkenes
Status: Online Operator: Senior Application Scientist Topic: Overcoming Inertness & Controlling Selectivity in Electron-Deficient Fluorinated Alkenes
Welcome to the Fluorine Chemistry Helpdesk
You are likely here because your fluorinated alkene substrate is refusing to react, or reacting in ways that strip the fluorine atoms you carefully installed. Electron-deficient fluorinated alkenes (e.g.,
-
Electronic Repulsion: The high ionization potential and low HOMO make them poor nucleophiles.
-
The "Teflon" Effect: The C-F bond dipole creates a repulsive field that shields the
-system from standard electrophilic attacks. - -Fluoride Elimination: If you manage to engage a transition metal, it often ejects a fluoride ion, destroying your motif.
Below are the three most common "Support Tickets" we receive, with engineered solutions.
Ticket #001: "My Reaction Won't Start (Inert Substrate)"
Diagnosis: You are likely attempting a standard electrophilic activation (e.g., bromination, acid-catalyzed addition) on a substrate that is too electron-deficient.
Root Cause: The electron-withdrawing
Troubleshooting Workflow
-
Step 1: Generate a nucleophilic alkyl radical (e.g., from a carboxylic acid, alkyl halide, or Hantzsch ester).
-
Step 2: Use a Photocatalyst (Ir or Ru based) to mediate the Single Electron Transfer (SET).
-
Step 3: CRITICAL: Ensure a Hydrogen Atom Transfer (HAT) source is present if you want to retain the fluorine. Without a rapid H-donor (like thiophenol or a silane), the intermediate radical may undergo fragmentation or elimination.
Figure 1: SOMO activation strategy bypassing the high ionization potential barrier of fluorinated alkenes.
Ticket #002: "I Keep Losing Fluorine ( -Fluoride Elimination)"
Diagnosis: You are using a transition metal catalyst (Pd, Ni) to cross-couple, but your product is missing a fluorine atom (e.g., converting a gem-difluoroalkene to a monofluoroalkene).
Root Cause: The Metal-C bond formed after insertion is unstable. The fluorine on the
-
If you WANT defluorination: Use Nickel (Ni) catalysis.[1][2] Ni has a high affinity for fluorine, making this "bug" a reliable "feature" for synthesizing monofluoroalkenes (See Vertex 1.1).
-
If you want to KEEP fluorine:
-
Avoid Nickel/Palladium: Switch to the Radical/HAT method (Ticket #001).
-
Ligand Engineering: If you must use metal catalysis, use bulky, electron-rich bidentate ligands (e.g., dcpp) that increase the rate of Reductive Elimination over
-Fluoride Elimination.
-
Comparative Data: Catalyst Selection
| Goal | Recommended Metal | Mechanism | Key Challenge |
| C-F Retention | Photoredox (Ir/Ru) | Radical Giese Addition | Preventing polymerization; requires H-donor. |
| Defluorination | Nickel (Ni(cod)2) | Controlling E/Z selectivity of the alkene. | |
| Hydrofluorination | Cobalt (Co-salen) | Polar-Radical Crossover | Requires specialized reagents (Et3N[3]·3HF). |
Ticket #003: "Regioselectivity is Backwards"
Diagnosis: The nucleophile is attacking the
-
In
-trifluoromethyl styrenes , the -carbon is electrophilic due to resonance. -
In gem-difluoroalkenes , the carbon bearing the fluorines is often shielded, directing attack to the adjacent carbon. Solution:
-
For Nucleophilic Attack: Use Lewis Acid Activation (e.g.,
) to lower the LUMO and accentuate the natural polarization of the molecule. -
For Radical Attack: Radicals are less sensitive to charge but highly sensitive to sterics. The radical will almost always add to the terminal (
) carbon of an -trifluoromethyl alkene.
Experimental Protocol: Photoredox Giese Addition
Standard Operating Procedure for alkylating an
Reagents:
-
Substrate: 2-(Trifluoromethyl)styrene (1.0 equiv)
-
Radical Precursor: N-Boc-Proline (1.5 equiv) - Acts as the alkyl source via decarboxylation.
-
Photocatalyst:
(1 mol%) -
Base:
(0.5 equiv) - Facilitates oxidation. -
Solvent: DMSO (0.1 M) - Polar solvents stabilize the charge transfer states.
Step-by-Step:
-
Setup: In a glovebox or under Ar flow, charge a dram vial with the photocatalyst, radical precursor, and base.
-
Solvent & Substrate: Add degassed DMSO and the fluorinated alkene.
-
Degassing (Crucial): Sparge the mixture with Argon for 10 minutes. Note: Oxygen is a radical quencher and will kill this reaction immediately.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) with fan cooling to maintain ambient temperature (25°C).
-
Monitoring: Monitor by
NMR. The starting material signal (typically ~ -65 ppm) should disappear, replaced by a doublet/multiplet for the saturated group (~ -70 ppm). -
Workup: Dilute with water, extract with EtOAc. The product is now a saturated trifluoromethyl alkane.
References & Grounding
-
Nickel-Catalyzed Defluorinative Coupling:
-
Mechanism & Utility: Nickel catalysts are superior for activating gem-difluoroalkenes, often proceeding via a
-fluoride elimination pathway to yield monofluoroalkenes. This is a "feature" for synthesizing functionalized alkenes.[4] -
Source:
-
-
Photoredox Giese Addition:
-
Radical Strategy: Overcoming the inertness of electron-deficient alkenes is best achieved via radical addition (Giese reaction).[5] This avoids the high activation energy of direct nucleophilic attack.
-
Source: [J. Org.[4][6][7] Chem: Electrochemical Giese Reaction of α-Trifluoromethylstyrenes (2024)]([Link])
-
-
Cobalt-Catalyzed Hydrofluorination:
-
Alternative Activation: For adding H and F across the alkene (Hydrofluorination), Cobalt-salen catalysts utilizing a polar-radical crossover mechanism are effective.[3]
-
Source:
-
-
Suppression of
-Elimination:-
Ligand Effects: The choice of ligand (e.g., bipyridine vs. phosphine) and metal center (Pd vs. Ni) dictates whether the reaction retains the fluorine or eliminates it.
-
Source:
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photoredox Activation of Fluorinated Organozinc Reagents: Hydrofluoroalkylation of Unactivated and Electron Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to ¹⁹F NMR Characterization of gem-Difluoroallyl Derivatives
Executive Summary & Scientific Context
The gem-difluoroallyl motif (
Precise structural validation is non-trivial due to the high sensitivity of the ¹⁹F nucleus to its electronic environment. This guide provides an authoritative framework for distinguishing these motifs using ¹⁹F NMR, focusing on chemical shift analysis, scalar coupling diagnostics, and experimental protocols.
Comparative Analysis of Chemical Shifts
The chemical shift (
Table 1: ¹⁹F NMR Chemical Shift Ranges (vs. CFCl₃)[2][3]
| Structural Motif | Structure | Typical | Electronic Environment |
| Allylic gem-Difluoro | -95 to -115 | ||
| Vinylic gem-Difluoro | -80 to -95 | ||
| Trifluoromethyl | -60 to -80 | Terminal | |
| Difluoromethylene | -110 to -130 | Internal | |
| Perfluorovinyl | -90 to -180 (complex) | Highly conjugated |
Key Diagnostic Insight:
The allylic
Structural Diagnostics: Coupling Constants ( )
While chemical shifts provide a "zip code" for the functional group, scalar coupling constants (
A. The Allylic Pattern ( )
The hallmark of the gem-difluoroallyl group is the coupling to the adjacent vinylic proton (
-
(Vicinal): Typically 10–20 Hz . This coupling is transmitted through the
bond to the methine proton of the alkene. - (Long-range): Smaller couplings (< 10 Hz) to the terminal alkene protons are often observed, appearing as fine splitting.
-
Multiplicity: Often appears as a doublet of triplets (dt) or doublet of doublets (dd) depending on the resolution and
coupling overlap.
B. The Vinylic Pattern ( )
- (Geminal): If the R-group is chiral or bulky enough to make the fluorines diastereotopic, a massive geminal coupling of 30–80 Hz is observed.
-
(Vicinal): The coupling to the adjacent proton depends on geometry:
-
cis (
): ~0–5 Hz (small). -
trans (
): ~10–20 Hz (larger).
-
Mechanistic Insight: Shielding & Deshielding
Understanding the why behind the shifts ensures confident assignment.
-
Hybridization Effect: Fluorine atoms attached to
carbons (vinylic) generally resonate downfield (less shielded) compared to those on carbons (allylic). The -character of the carbon orbital in the bond pulls electron density away from the fluorine nucleus. -
-Effect: In the gem-difluoroallyl system, the double bond is in the
-position relative to the fluorine. The magnetic anisotropy of the -system exerts a shielding influence, pushing the signal upfield (towards -110 ppm) compared to a standard alkyl difluoride.
Decision Tree for Structural Assignment
The following diagram outlines a logic flow for distinguishing the target scaffold from common isomers using NMR data.
Figure 1: Decision tree for distinguishing gem-difluoroallyl derivatives from vinylic and trifluoromethyl isomers.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity, especially for publication or regulatory submission, follow this self-validating protocol.
Step 1: Sample Preparation[1]
-
Solvent: Use CDCl₃ (standard) or Acetone-d₆ (if polarity is an issue). Avoid DMSO-d₆ if possible, as its viscosity can broaden multiplets, obscuring fine
couplings. -
Concentration: 10–20 mg in 0.6 mL solvent. High concentration is not required due to ¹⁹F's high sensitivity (83% of ¹H).[2]
-
Internal Standard: Use
-trifluorotoluene ( -63.7 ppm) or fluorobenzene ( -113.15 ppm) . Crucial: Do not rely on the spectrometer's default referencing if precise shift comparison is the goal.
Step 2: Acquisition Parameters
-
Spectral Width (SW): Set to at least 300 ppm (-200 to +100 ppm) to catch all potential fluorinated impurities and folding signals.
-
Relaxation Delay (
): Fluorine times can be long (1–5 seconds). Set for quantitative integration.[3] For routine structural ID, a delay of 2.0 seconds is sufficient. -
Pulse Sequence:
-
Standard: zg (Pulse-acquire).
-
Decoupled: zgpg30 (¹H-decoupled ¹⁹F). Run both. The coupled spectrum is essential for seeing the
diagnostic patterns; the decoupled spectrum simplifies the integration.
-
Step 3: Processing & Validation
-
Zero Filling: Fill to at least 64k points to resolve small coupling constants.
-
Line Broadening (LB): Use 0.3 Hz for coupled spectra. Excessive LB will wash out the diagnostic
splitting. -
Self-Check: If the integral of the
region does not match the proton integration (relative to a known backbone proton) within ±5%, re-acquire with a longer .
Workflow Visualization
The following diagram illustrates the experimental workflow required to confirm the scaffold identity.
Figure 2: Experimental workflow for high-fidelity ¹⁹F NMR characterization.
References
-
Hu, J., Zhang, W., & Wang, F. (2018). "Gem-difluoroolefins: A Versatile Fluorine-Containing Building Block." Chemical Reviews.
-
BenchChem Technical Support. (2025). "Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts." BenchChem.[1]
-
University of California, Santa Barbara. (n.d.). "¹⁹F Chemical Shifts and Coupling Constants." UCSB NMR Facility.
-
Sigma-Aldrich. (n.d.). "Certified Reference Materials for ¹⁹F NMR." MilliporeSigma.
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard Reference Text).
Sources
Technical Comparison: 3-Bromo-1,1-difluoropropene vs. 3,3-Difluoroallyl Ammonium Salts
This guide provides an in-depth technical comparison between 3-Bromo-1,1-difluoropropene (and its isomer 3-Bromo-3,3-difluoropropene , BDFP) and the emerging class of 3,3-difluoroallyl ammonium salts (DFAAs).
These reagents are critical for gem-difluoroallylation , a strategy used in medicinal chemistry to install the gem-difluoroallyl motif (
Executive Summary
-
The Traditional Standard: 3-Bromo-3,3-difluoropropene (BDFP) and its isomer 3-Bromo-1,1-difluoropropene have long been the go-to electrophiles. However, they suffer from high volatility, lachrymatory properties, and poor regiocontrol (yielding mixtures of
and substitution products). -
The Modern Alternative: 3,3-Difluoroallyl ammonium salts (DFAAs) are bench-stable, non-volatile crystalline solids. They offer superior
-regioselectivity (exclusively forming products via ), operate under mild aqueous conditions, and tolerate sensitive biological substrates (peptides, carbohydrates) that the bromides destroy.
Chemical Profiles & Physical Properties[1]
| Feature | 3-Bromo-1,1-difluoropropene (Isomer A) | 3-Bromo-3,3-difluoropropene (BDFP) (Isomer B) | 3,3-Difluoroallyl Ammonium Salts (DFAA) |
| Structure | |||
| Physical State | Liquid | Liquid | Crystalline Solid |
| Volatility | Moderate | High (bp ~42°C) | Non-volatile |
| Stability | Sensitive to light/heat | Volatile, potential decomposition | Bench-stable (>6 months) |
| Primary Reactivity | |||
| Handling | Fume hood mandatory (Lachrymator) | Fume hood mandatory (Lachrymator) | Open air / Benchtop |
Note on Isomers: While the user inquired about 3-Bromo-1,1-difluoropropene , the most direct comparison in literature for gem-difluoroallylation reagents is between BDFP (3,3-isomer) and DFAAs . Both bromides share similar volatility and selectivity issues compared to the salts.
Mechanistic Analysis: The Regioselectivity Problem
The core differentiator is the control over
The Bromide Pathway (Low Control)
Bromodifluoropropenes possess two electrophilic sites.
-
Direct Attack (
): Nucleophile attacks the carbon holding the bromine. -
Conjugate Attack (
): Nucleophile attacks the double bond, shifting the -system and expelling bromide.
-
Result: Often a mixture of regioisomers (
and ), requiring difficult separation.
The Ammonium Salt Pathway (High Control)
DFAAs are designed with a bulky quaternary ammonium leaving group. This steric bulk effectively blocks the
-
Result: Exclusive formation of the gem-difluoroallyl product (
).
Figure 1: Mechanistic divergence. Bromides often yield mixtures, while Ammonium Salts enforce
Performance Comparison Data
A. Substrate Scope & Conditions
| Parameter | Bromides (BDFP / 1,1-isomer) | Ammonium Salts (DFAA) |
| Base Required | Strong (NaH, LiHMDS) or Metals (Zn, In) | Mild (Na₂CO₃, K₂CO₃, NaOH) |
| Solvent | Strictly Anhydrous (THF, DMF) | Aqueous compatible (H₂O/DMSO, Buffer) |
| Nucleophiles | Simple Phenols, Amines | Phenols, Amines, Thiols, Selenols, Peptides |
| Bio-compatibility | Low (Denatures proteins, hydrolyzes) | High (Used for late-stage peptide modification) |
| Atom Economy | High (Br is light) | Lower (Ammonium group is heavier) |
B. Experimental Yields (Representative)
Data based on comparative studies (e.g., Nature Comm. 2021, 12:3257)[1]
-
Reaction: O-alkylation of 4-phenylphenol.
-
BDFP (NaH, DMF): 0% yield (decomposition/volatility issues) or mixed isomers.
-
DFAA Salt (NaH, DMF): 92% Yield (Exclusive
-product). -
DFAA Salt (Cs₂CO₃, Toluene): 89% Yield.
-
Experimental Protocols
Protocol A: Synthesis using DFAA (Recommended)
Target: O-gem-difluoroallylation of a Phenol derivative.
-
Reagent Prep: Weigh 3,3-difluoroallyl ammonium salt (1.2 equiv) and the Phenol substrate (1.0 equiv) into a vial open to air.
-
Solvent System: Add solvent (DMF or DMSO/Water 1:1 for biologicals) [0.2 M].
-
Base Addition: Add Na₂CO₃ (1.5 equiv). No inert atmosphere required for simple substrates.
-
Reaction: Stir at room temperature (23°C) for 30–60 minutes.
-
Workup: Dilute with water, extract with ethyl acetate. The ammonium byproduct is water-soluble and washes away.
-
Purification: Concentrate and purify via silica gel chromatography.
Protocol B: Synthesis using 3-Bromo-1,1-difluoropropene (Traditional)
Target: C-alkylation or O-alkylation (requires strict control).
-
Safety: WORK IN FUME HOOD. Reagent is a lachrymator and volatile.
-
Activation:
-
Method 1 (Base): Dissolve substrate in dry THF under Argon. Add NaH (1.2 equiv) at 0°C. Add bromide dropwise.
-
Method 2 (Metal): Suspend activated Zinc dust (2.0 equiv) in THF. Add bromide and carbonyl compound (Barbier conditions).
-
-
Reaction: Monitor closely by TLC. Competitive elimination of HBr is common.
-
Workup: Quench carefully with saturated NH₄Cl. Extract with ether.
-
Purification: Difficult separation of regioisomers may be required.
Strategic Recommendation
-
Use 3,3-Difluoroallyl Ammonium Salts (DFAAs) when:
-
You require high regioselectivity for the
motif.[2] -
You are working with late-stage functionalization of complex molecules or peptides.
-
You need a robust, scalable process without cryogenic conditions or pyrophoric bases.
-
Safety and storage stability are priorities.
-
-
Use 3-Bromo-1,1-difluoropropene (or BDFP) when:
-
You specifically need the vinylic difluoro product (
) via direct attack (using the 1,1-isomer). -
Atom economy is the sole driver and purification of isomers is not a bottleneck.
-
You are performing metal-mediated radical couplings (e.g., Indium or Zinc mediated) where the carbon-halogen bond is essential for radical generation.
-
References
-
Ye, F., Ge, Y., Spannenberg, A., Neumann, H., Xu, L. W., & Beller, M. (2021).[1] 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents.[1] Nature Communications, 12(1), 3257.[1] Link
-
Hang, Z., et al. (2022). 3,3-Difluoroallyl Sulfonium Salts: Practical and Bench-Stable Reagents for Highly Regioselective gem-Difluoroallylations. Angewandte Chemie International Edition, 61(42), e202210103. Link
-
Langridge, J. D., et al. (2011). The microwave spectra and structure of 3-bromo-3,3-difluoropropene. Journal of Molecular Structure, 1000(1), 24-28.[3] Link
-
PubChem Compound Summary. (2025). 3-Bromo-1,1-difluoropropene (CAS 60917-29-5) and 3-Bromo-3,3-difluoropropene (CAS 420-90-6).[3] National Center for Biotechnology Information. Link
Sources
A Comparative Guide to the Reactivity of Difluoroallyl Bromide and Allyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, allylic compounds are invaluable building blocks. Their reactivity, governed by the adjacent π-system, allows for a diverse range of transformations. Among these, allyl bromide has long been a workhorse for introducing the allyl moiety. However, the advent of fluorinated analogues, such as difluoroallyl bromide, presents new opportunities and challenges. This guide provides an in-depth comparison of the reactivity of difluoroallyl bromide versus allyl bromide in nucleophilic substitution reactions, supported by mechanistic insights and experimental considerations.
The Reactivity Profile of Allyl Bromide: A Benchmarking Perspective
Allyl bromide is a classic example of an allylic halide that readily participates in nucleophilic substitution reactions. Its heightened reactivity compared to a saturated analogue like propyl bromide is a cornerstone concept in organic chemistry. This enhanced reactivity stems from the ability of the adjacent double bond to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[1][2]
SN2 Reactivity: In a bimolecular substitution (SN2), the nucleophile attacks the α-carbon, leading to a concerted displacement of the bromide leaving group. The transition state of this process is stabilized by the overlap of the p-orbitals of the developing C-nucleophile and C-Br bonds with the π-system of the double bond. This delocalization of electron density lowers the activation energy, accelerating the reaction.[1]
SN1 Reactivity: In a unimolecular substitution (SN1), the reaction proceeds through a carbocation intermediate. The loss of the bromide ion from allyl bromide generates an allylic carbocation, which is significantly stabilized by resonance. The positive charge is delocalized over two carbon atoms, making this intermediate more stable and easier to form than a simple primary carbocation.[2][3] This stabilization facilitates the SN1 pathway, especially with weak nucleophiles or in polar protic solvents.
The competition between the SN2 and SN1 pathways for allyl bromide is influenced by several factors, including the strength of the nucleophile, the solvent polarity, and the reaction temperature.[4] Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents promote the SN1 pathway.[5]
The Influence of Gem-Difluorination: Deconstructing the Reactivity of Difluoroallyl Bromide
The introduction of two fluorine atoms at the α-position of allyl bromide, to give 3-bromo-3,3-difluoropropene, profoundly alters the electronic landscape of the molecule. The reactivity of difluoroallyl bromide is a nuanced interplay of the strong inductive effect of the fluorine atoms and their potential for resonance stabilization.
The Dominant Inductive Effect: Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing inductive effect (-I effect).[6] This effect has two major consequences for nucleophilic substitution reactions:
-
Destabilization of the SN1 Pathway: The powerful inductive withdrawal of electron density by the two fluorine atoms significantly destabilizes the adjacent carbocation that would be formed in an SN1 reaction. A carbocation is an electron-deficient species, and placing two highly electronegative atoms in close proximity would greatly increase its energy, making its formation highly unfavorable.[7]
-
Activation of the α-Carbon for SN2 Attack: The same inductive effect that destabilizes a carbocation makes the α-carbon more electrophilic. By withdrawing electron density, the fluorine atoms increase the partial positive charge on the carbon bearing the bromine, making it a more attractive target for nucleophilic attack. This would suggest an enhancement of reactivity towards the SN2 pathway.
The Counteracting Resonance Effect: While the inductive effect is dominant, fluorine atoms also possess lone pairs of electrons that can be donated through resonance (+R effect).[7] In the context of a developing carbocation, this lone pair donation could, in principle, offer some stabilization. However, for fluorine, the inductive effect is generally considered to be much stronger than its resonance effect.
The SN2' Pathway: An important consideration for allylic systems is the possibility of an SN2' reaction, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearrangement of the double bond and expulsion of the leaving group. For difluoroallyl bromide, this pathway could be particularly relevant, as it would avoid the direct approach to the sterically and electronically demanding CF2Br group.
Experimental Observations: While direct kinetic comparisons are scarce, studies on the reactivity of 3-bromo-3,3-difluoropropene often involve transition metal catalysis. However, some uncatalyzed reactions with soft nucleophiles have been reported to proceed via an SN2' mechanism, highlighting the importance of this alternative pathway.
Comparative Summary of Reactivity
| Feature | Allyl Bromide | Difluoroallyl bromide | Rationale |
| Favored Mechanism | SN1 and SN2 | Primarily SN2 or SN2' | The gem-difluoro group strongly destabilizes the carbocation intermediate required for an SN1 reaction due to its powerful inductive electron-withdrawing effect.[7] |
| SN1 Reactivity | High | Very Low | Resonance-stabilized allylic carbocation.[2] |
| SN2 Reactivity | High | Potentially Higher (at the α-carbon) | The π-system stabilizes the transition state.[1] |
| SN2' Reactivity | Possible | Likely a significant pathway | An alternative pathway for allylic systems. |
| Overall Reactivity | High | Expected to be high, but pathway-dependent | A versatile and reactive electrophile. |
Experimental Protocols
Protocol 1: A Representative SN2 Reaction of Allyl Bromide
This protocol describes the synthesis of allyl ethyl ether via an SN2 reaction between allyl bromide and sodium ethoxide.
Materials:
-
Allyl bromide
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
Cool the sodium ethoxide solution in an ice bath.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Cool the reaction mixture and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl ethyl ether.
-
Purify the product by distillation.
Protocol 2: A Representative SN1 Reaction of Allyl Bromide
This protocol describes the solvolysis of allyl bromide in aqueous ethanol, a reaction that proceeds via an SN1 mechanism.
Materials:
-
Allyl bromide
-
Ethanol
-
Water
-
Silver nitrate solution (optional, for monitoring the reaction)
Procedure:
-
In a round-bottom flask, dissolve allyl bromide in a mixture of ethanol and water.
-
Heat the solution to a gentle reflux.
-
The progress of the reaction can be monitored by the precipitation of silver bromide upon addition of a silver nitrate solution to an aliquot of the reaction mixture.
-
After the reaction is complete (as indicated by the cessation of precipitate formation or by TLC analysis), cool the mixture to room temperature.
-
Add a large volume of water to the reaction mixture.
-
Extract the product, allyl alcohol, with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
The product can be purified by distillation.
Mechanistic and Workflow Diagrams
Diagram 1: Nucleophilic Substitution Pathways of Allyl Bromide
Caption: Competing SN1 and SN2 pathways for allyl bromide.
Diagram 2: Electronic Effects Influencing Difluoroallyl Bromide Reactivity
Caption: Key electronic effects governing the reactivity of difluoroallyl bromide.
Conclusion
The comparison between difluoroallyl bromide and allyl bromide reveals a fascinating interplay of electronic effects that dictate their reactivity in nucleophilic substitution reactions. Allyl bromide serves as a versatile substrate, capable of reacting through both SN1 and SN2 pathways due to the stabilizing influence of its π-system. In contrast, the introduction of a gem-difluoro group in difluoroallyl bromide is predicted to heavily favor an SN2 or SN2' mechanism. The strong inductive electron-withdrawing effect of the fluorine atoms deactivates the molecule towards an SN1 pathway by destabilizing the potential carbocation intermediate, while simultaneously activating the α-carbon for a direct SN2 attack. For researchers and drug development professionals, understanding these fundamental differences is crucial for designing effective synthetic strategies and predicting reaction outcomes when incorporating these valuable allylic building blocks.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
SN1 vs SN2 Reactions of Alkyl Halides. (n.d.). Retrieved from [Link]
-
SN1 and SN2 Reactions of Allylic Halides and Tosylates. (2021, August 12). Retrieved from [Link]
-
Why are allyl halides reactive towards both SN1 and Sn2 reactions? (2018, February 26). Retrieved from [Link]
-
Nucleophilic Substitution reactions of Allylic halides. (n.d.). Retrieved from [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
Experiment 7 — Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023, March 16). Retrieved from [Link]
- Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. (2021). Journal of the American Chemical Society, 143(35), 14069–14075.
-
Characteristics of the SN1 Reaction. (2022, November 11). Retrieved from [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. (2023, March 16). Retrieved from [Link]
-
Directing Inductive Effects of Alkyl Groups. (2019, December 30). Retrieved from [Link]
-
Inductive and Resonance (Mesomeric) Effects. (2024, February 15). Retrieved from [Link]
- Synthesis of Organic Bromides via Organotrifluoroborates. (2004). Organometallics, 23(19), 4519-4521.
-
Characteristics of the SN1 Reaction. (2022, November 11). Retrieved from [Link]
-
Use a bimolecular substitution reaction (SN2) to convert allyl br... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). Chemistry – A European Journal, 28(19), e202200331.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews, 45(16), 4444-4457.
- Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes. (2021). Tetrahedron Letters, 79, 153249.
- Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. (2014). Journal of the American Chemical Society, 136(5), 2244-2257.
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. (n.d.). Retrieved from [Link]
- Effect of Allylic Groups on SN2 Reactivity. (2014). The Journal of Organic Chemistry, 79(14), 6549-6560.
- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020).
-
5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. (n.d.). Retrieved from [Link]
-
The enantioselective synthesis of β,β‐difluoroalkyl bromides. - ResearchGate. (n.d.). Retrieved from [Link]
- Synthesis of difluoroaryldioxoles using BrF3. (2011). Organic & Biomolecular Chemistry, 9(3), 902-904.
-
Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend. (2022, November 23). Retrieved from [Link]
-
SN2′ reaction of 3,3-difluoropropenes 13 with organolithium reagents... - ResearchGate. (n.d.). Retrieved from [Link]
- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (2021). Ludwig-Maximilians-Universität München.
- Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. (2013). Molecules, 18(7), 7858-7874.
- A Chemical Kinetic Mechanism for 2-Bromo-3,3,3-trifluoropropene (2-BTP) Flame Inhibition. (2015). International Journal of Chemical Kinetics, 47(11), 685-700.
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- 7. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
Comparative Guide: Benchmarking Catalytic Strategies for gem-Difluoroallylation Efficiency
Executive Summary: The Strategic Value of the gem-Difluoroallyl Motif
In drug discovery, the gem-difluoroallyl group (
However, synthesizing this motif is fraught with challenges:
-
Regioselectivity: Controlling
-attack (linear, ) versus -attack (branched, ). -
Defluorination: The thermodynamic drive to eliminate
-fluorine to form monofluoroalkenes. -
Reagent Instability: The tendency of difluoroallylic halides to undergo self-reaction.
This guide benchmarks the three dominant catalytic platforms—Palladium (Pd) , Copper (Cu) , and Nickel (Ni) —to determine the optimal choice based on substrate class and efficiency requirements.
Mechanistic Landscape & Causality
To select the right catalyst, one must understand the underlying mechanism. The choice between Pd, Cu, and Ni is not merely about yield; it is a choice between Ionic (Pd) and Radical/Transmetallation (Cu/Ni) pathways.
The Divergence of Pathways
-
Palladium (Ionic Control): Operates via
-allylpalladium intermediates. It excels in stereocontrol but requires "hard" nucleophiles or specific leaving groups (acetates/phosphates) to prevent -fluorine elimination. -
Copper (Radical/Transmetallation): Often proceeds via a radical mechanism or a hard-soft acid-base mismatch that favors the harder
carbon binding to the nucleophile. It is the "workhorse" for aryl boronic acids. -
Nickel (Reductive Coupling): The choice for
electrophiles. It operates via single-electron transfer (SET), generating radicals that allow alkyl halides to couple without elimination issues.
Figure 1: Mechanistic divergence between Pd (Ionic) and Cu (Radical/Transmetallation) pathways determining regioselectivity outcomes.
Benchmarking Analysis: Pd vs. Cu vs. Ni
The following data summarizes the efficiency of these catalysts based on recent literature benchmarks (e.g., Zhang, Altman, Qing).
Comparative Performance Matrix
| Feature | Palladium (Pd) | Copper (Cu) | Nickel (Ni) |
| Primary Mechanism | Ionic (Tsuji-Trost type) | Radical / Transmetallation | Reductive Cross-Coupling (SET) |
| Ideal Nucleophile | Soft Nucleophiles, Enolates | Aryl Boronic Acids (Suzuki) | Alkyl Halides, Aldehydes |
| Ideal Electrophile | Difluoroallyl acetates/phosphates | 3-Bromo-3,3-difluoropropene | Alkyl halides + Difluoroallyl halides |
| Regioselectivity | High ( | High (driven by | Moderate (Ligand dependent) |
| Cost Efficiency | Low (Expensive metal + Ligands) | High (Cheap metal, simple ligands) | Moderate (Ligands can be pricey) |
| Scalability | Moderate (Air sensitive) | High (Often air tolerant) | Moderate (Reductant handling) |
| Key Limitation | Requires stoichiometric reductant sometimes | Defluorination side-reactions |
Critical Analysis
-
Choose Copper for the most robust, cost-effective synthesis of aryl-gem-difluoroallyl systems. The reaction of aryl boronic acids with 3-bromo-3,3-difluoropropene (BDFP) is the current "Gold Standard" for medicinal chemistry due to the commercial availability of BDFP and the stability of the Cu-intermediate.
-
Choose Palladium when stereoselectivity (E/Z) is paramount or when using specialized phosphate leaving groups to construct complex chiral centers adjacent to the
group. -
Choose Nickel specifically for alkyl-alkyl couplings where Pd fails due to slow oxidative addition or rapid
-hydride elimination.
Validated Experimental Protocol: Cu-Catalyzed Difluoroallylation
This protocol is selected as the benchmark due to its high reproducibility, low cost, and applicability to a wide range of aryl boronic acids (drug-like scaffolds).
Reaction:
Reagents & Stoichiometry
-
Aryl Boronic Acid: 1.0 equiv (0.5 mmol)
-
3-Bromo-3,3-difluoropropene (BDFP): 1.2 equiv (Volatile! Handle cold)
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMF or DMSO (anhydrous, 2.0 mL)
Step-by-Step Methodology
-
Pre-Complexation (Critical for Activity):
-
In a glovebox or under
, add CuI (9.5 mg) and 1,10-Phenanthroline (9.0 mg) to the reaction vial. -
Add 1.0 mL of DMF. Stir for 10 mins until a clear complex forms (often colored). Causality: Pre-forming the catalyst prevents non-specific copper precipitation.
-
-
Substrate Addition:
-
Add the Aryl Boronic Acid (0.5 mmol) and
(138 mg). -
Seal the vial with a septum cap.
-
-
Reagent Injection:
-
Cool the vial to 0°C (ice bath).
-
Add BDFP (1.2 equiv) via syringe. Note: BDFP is volatile; adding at room temp leads to stoichiometry errors.
-
-
Reaction:
-
Warm to room temperature and stir for 45°C for 12 hours.
-
Monitoring: Check by
NMR. Product signal typically appears as a triplet around -100 to -110 ppm ( ).
-
-
Workup:
-
Dilute with
, wash with water (3x) to remove DMF. -
Dry over
, concentrate (carefully, product may be volatile), and purify via silica gel chromatography (Hexanes/EtOAc).
-
Workflow Diagram
Figure 2: Optimized workflow for Copper-catalyzed difluoroallylation, highlighting critical temperature control steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of BDFP reagent. | Add BDFP at 0°C; use a sealed tube; increase equivalents to 1.5x. |
| Protodeboronation | Boronic acid instability. | Switch to Boronic Pinacol Ester (BPin); use anhydrous DMSO instead of DMF. |
| Steric hindrance on aryl ring. | Switch to a bulkier ligand (e.g., Bathophenanthroline) to enforce steric crowding at the metal center. | |
| Homocoupling | Oxidation of Cu(I) to Cu(II). | Ensure strict inert atmosphere ( |
References
-
Copper-Catalyzed Difluoroallylation of Aryl Boronic Acids
-
Zhang, X., et al.[1] "Copper-Catalyzed Difluoroallylation of Aryl Boronic Acids with 3-Bromo-3,3-difluoropropene." Organic Letters, 2012.
-
-
Mechanistic Studies on Gem-Difluoroallylation
- Altman, R. A., et al. "Cu-Catalyzed Cross-Coupling Reactions of Fluorinated Substrates." Accounts of Chemical Research, 2016.
-
Palladium-Catalyzed Regioselective Difluoroallylation
- Qing, F.-L., et al. "Palladium-Catalyzed Regioselective Cross-Coupling of Indoles with 3-Bromo-3,3-difluoropropene." Angewandte Chemie Int. Ed., 2013.
-
Nickel-Catalyzed Reductive Coupling
-
General Review of Fluorination Strategies
- Gouverneur, V., et al.
Sources
Safety Operating Guide
3-Bromo-1,1-difluoropropene proper disposal procedures
Executive Summary: Operational Directive
Do not dispose of 3-Bromo-1,1-difluoropropene via sanitary sewer or trash. This compound is a volatile, halogenated allylic bromide. It poses significant risks as a potential alkylating agent and flammability hazard (Predicted BP ~47.6°C). The only compliant disposal pathway is High-Temperature Incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).
Immediate Action Required:
-
Segregate into "Halogenated Organic" waste streams.
-
Store in tightly sealed, secondary-contained vessels to prevent volatilization.
-
Label clearly as "Flammable" and "Toxic."
Chemical Profile & Hazard Identification
Understanding the molecular behavior of this reagent is the foundation of safe disposal. As an allylic bromide with a gem-difluoro group, it exhibits heightened reactivity compared to saturated alkyl halides.
| Property | Data | Operational Implication |
| Chemical Name | 3-Bromo-1,1-difluoropropene | Primary identifier. |
| CAS Number | 60917-29-5 | Use for waste manifesting. |
| Structure | Allylic C-Br bond is labile (reactive). | |
| Boiling Point | ~47.6°C (Predicted) | High Volatility. Significant inhalation risk. |
| Reactivity | Electrophilic Alkylating Agent | Potential mutagen; reacts violently with strong nucleophiles/bases. |
| Waste Class | Halogenated / Ignitable | Requires specialized incineration (scrubbers for HF/HBr). |
The "Why" Behind the Protocol:
-
Volatility: With a boiling point near 48°C, this compound will rapidly vaporize at room temperature if left open. Waste containers must be "vapor-tight."
-
Alkylating Potential: The allylic bromide moiety makes it a potent electrophile. It can alkylate DNA/proteins, necessitating "Zero Contact" handling.
-
Halogen Content: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr). Standard combustion is insufficient; industrial incineration with acid gas scrubbing is mandatory.
Pre-Disposal Segregation & Storage
Proper segregation prevents dangerous incompatibilities in the central waste accumulation area.
Segregation Logic
-
Compatible: Methylene chloride, Chloroform, other non-oxidizing halogenated solvents.
-
INCOMPATIBLE (Do Not Mix):
-
Strong Bases: (e.g., NaOH, KOH, Amines) – Risk of elimination reactions or violent substitution.
-
Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of uncontrolled exothermic reaction.
-
Metals: (e.g., Magnesium, Lithium) – Risk of Grignard-type formation.
-
Storage Configuration
-
Container: Use Amber Glass or High-Density Polyethylene (HDPE) with a PTFE-lined cap.
-
Headspace: Leave ~10% headspace to allow for thermal expansion, but minimize excessive air volume to reduce vapor buildup.
-
Secondary Containment: Store the waste bottle in a polyethylene tray within a fume hood until transfer to the central waste area.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Excess Liquid Reagent
Use this workflow for pure reagent or concentrated reaction mixtures.
-
PPE Donning: Double nitrile gloves, lab coat, chemical splash goggles.[1] Work strictly inside a fume hood.
-
Vessel Preparation: Select a waste container pre-labeled "Halogenated Organic Waste."[1]
-
Transfer:
-
Using a chemically resistant funnel, pour the liquid slowly.
-
Critical: Do not rinse the empty reagent bottle with water. Rinse with a small amount of Acetone or DCM, and add the rinsate to the same halogenated waste container.
-
-
Sealing: Cap the container immediately. Do not leave the funnel in the neck.
-
Decontamination: Wipe the exterior of the bottle and funnel with a dry paper towel, then a solvent-dampened towel. Dispose of towels as solid hazardous waste.
Scenario B: Disposal of Contaminated Solids (Syringes, Septa, Gloves)
Trace amounts of allylic bromides on solids can off-gas.
-
Evaporation (Controlled): Place contaminated needles/syringes in the back of the fume hood for 15–30 minutes to allow gross volatiles to evaporate (if permitted by local air quality regulations).
-
Packaging: Place solids into a wide-mouth HDPE jar or a heavy-duty clear plastic bag (double-bagged).
-
Labeling: Tag as "Solid Debris Contaminated with Halogenated Organics."
-
Sharps: Needles must go into a puncture-proof "Chemically Contaminated Sharps" bin, not biohazard.
Waste Stream Management & Labeling
Accurate labeling ensures the TSDF (Treatment, Storage, and Disposal Facility) uses the correct incineration profile.
Required Label Elements:
-
Chemical Name: 3-Bromo-1,1-difluoropropene (Do not use abbreviations).
-
Hazard Checkboxes: [x] Flammable [x] Toxic [x] Irritant.
-
Composition: List all solvents (e.g., "3-Bromo-1,1-difluoropropene 5%, Dichloromethane 95%").
RCRA Considerations (USA):
-
D001: Ignitable (due to low flash point/volatility).
-
Halogenated Solvents: Often grouped with F-listed solvents if mixed, or simply characterized as hazardous halogenated waste.
Emergency Contingencies: Spill Response
Trigger: Spills > 5 mL outside a fume hood require immediate evacuation due to respiratory toxicity.
Workflow Visualization:
Figure 1: Decision logic for spill response. Note that high volatility necessitates evacuation for significant spills outside ventilation.
Visualizing the Waste Decision Logic
The following diagram illustrates the segregation decision tree to prevent incompatible mixing.
Figure 2: Waste segregation logic. Note that mixing halogenated reagents with aqueous bases or oxidizers is strictly prohibited.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18504245, 3-Bromo-1,1-difluoropropane (Analogous Structure Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Halogenated Solvents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
